1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile
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Overview
Description
1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[4,3-D]pyrimidine core, a phenyl ring, and a cyclobutanecarbonitrile group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[4,3-D]pyrimidine core: This can be achieved through a series of condensation reactions involving appropriate precursors.
Introduction of the phenyl group: This step often involves a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions.
Cyclobutanecarbonitrile formation: This step may involve cyclization reactions under specific conditions to introduce the cyclobutane ring and the nitrile group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in biochemical studies.
Industry: It may find use in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
- 2-Amino-4-methyl-6-methoxy-1,3,5-triazine
Uniqueness
1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile stands out due to its unique combination of a pyrido[4,3-D]pyrimidine core, phenyl ring, and cyclobutanecarbonitrile group
Biological Activity
1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile is a complex organic compound that has garnered attention for its potential biological activity, particularly as an inhibitor of critical protein kinases involved in cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structural framework characterized by a dihydropyrido-pyrimidine core linked to a cyclobutanecarbonitrile moiety. Its molecular formula is C20H21N5O2, with a molecular weight of approximately 337.38 g/mol. The presence of amino and methoxy groups contributes to its reactivity and interaction with biological targets.
This compound primarily functions as an inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) . PDK1 is crucial in various signaling pathways that regulate cell growth and survival. Inhibition of PDK1 can lead to significant therapeutic applications in cancer treatment, as dysregulation of these pathways is often implicated in tumorigenesis.
Inhibition Studies
Research indicates that this compound exhibits significant inhibitory activity against PDK1. The inhibition can be quantified through various biochemical assays, including:
- Surface Plasmon Resonance (SPR) : To measure binding affinity.
- Isothermal Titration Calorimetry (ITC) : To assess the thermodynamic parameters of binding.
These studies have shown that the compound binds effectively to PDK1, suggesting its potential as a therapeutic agent in oncology.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Dihydropyrido-pyrimidine core with cyclobutanecarbonitrile | PDK1 inhibitor |
2-[4-[4-(4-Amino-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]cyclohexyl]acetic acid | Similar core structure but different substituents | Potential kinase inhibitor |
This table highlights the distinct biological target and structural features that differentiate this compound from other compounds.
Synthesis
The synthesis of this compound involves several key steps that ensure high yield and purity. A practical synthetic route has been developed that allows for scalability without the need for extensive purification techniques like chromatography. The synthesis typically includes:
- Formation of the Dihydropyrido-Pyrimidine Core : Utilizing specific reagents to construct the bicyclic structure.
- Introduction of Functional Groups : Amino and methoxy groups are introduced at strategic positions to enhance biological activity.
- Cyclobutanecarbonitrile Attachment : Final coupling reactions to form the complete structure.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated the compound's ability to inhibit cell proliferation through PDK1 inhibition.
- Animal Models : Preliminary in vivo studies indicate promising results in reducing tumor size in xenograft models when treated with this compound.
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[4-(4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C19H19N5O2/c1-26-18-22-14-7-10-24(17(25)15(14)16(21)23-18)13-5-3-12(4-6-13)19(11-20)8-2-9-19/h3-6H,2,7-10H2,1H3,(H2,21,22,23) |
InChI Key |
JWMRNEHAMOPZJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=N1)N)C(=O)N(CC2)C3=CC=C(C=C3)C4(CCC4)C#N |
Origin of Product |
United States |
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